![molecular formula C15H27NO5 B1294026 {1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate CAS No. 1142211-21-9](/img/structure/B1294026.png)

{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate

カタログ番号 B1294026

CAS番号:

1142211-21-9

分子量: 301.38 g/mol

InChIキー: FNYPNRSCMNVOAU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

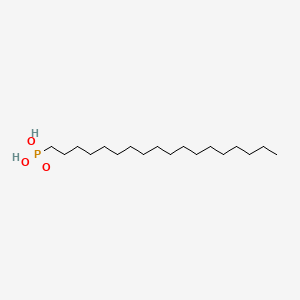

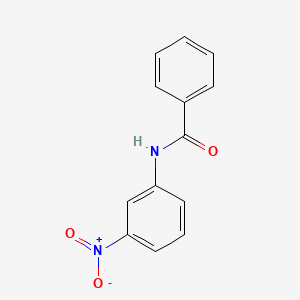

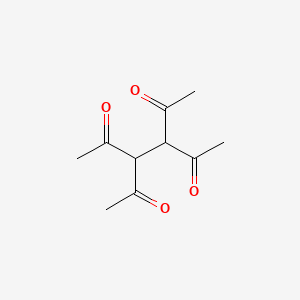

“{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate” is a chemical compound with the molecular formula C15H27NO5 . It has a molecular weight of 301.38 . The IUPAC name for this compound is "tert-butyl [1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl carbonate" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C15H27NO5/c1-13(2,3)20-11(17)16-15(8-7-9-15)10-19-12(18)21-14(4,5)6/h7-10H2,1-6H3,(H,16,17)" . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 378.4±11.0 °C at 760 mmHg, and a flash point of 182.6±19.3 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds . Its polar surface area is 74 Å2 .科学的研究の応用

1. Application in Dipeptide Synthesis

- Summary of the Application: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

2. Application in Deprotection of Boc Amino Acids and Peptides

- Summary of the Application: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .

- Methods of Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .

- Results or Outcomes: The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect. The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

3. Application in Palladium-Catalyzed Synthesis

- Summary of the Application: This compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

- Methods of Application: The compound is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

- Results or Outcomes: The study did not provide specific results or outcomes for this application .

4. Application in Sustainable Synthesis

- Summary of the Application: This compound is used in sustainable synthesis processes .

- Methods of Application: The compound is used in the development of simple, effective, and environmentally compliant organic transformations .

- Results or Outcomes: The study demonstrated the beneficial effects of using this compound in sustainable synthesis, including safety, recyclability, and modulation of properties .

Safety And Hazards

特性

IUPAC Name |

tert-butyl [1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO5/c1-13(2,3)20-11(17)16-15(8-7-9-15)10-19-12(18)21-14(4,5)6/h7-10H2,1-6H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYPNRSCMNVOAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)COC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701116706 |

Source

|

| Record name | Carbonic acid, [1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutyl]methyl 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701116706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate | |

CAS RN |

1142211-21-9 |

Source

|

| Record name | Carbonic acid, [1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutyl]methyl 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142211-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, [1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutyl]methyl 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701116706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

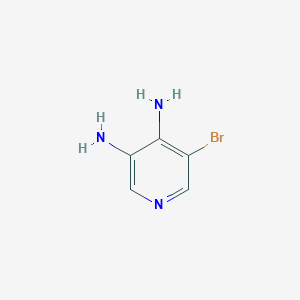

5-Bromo-3,4-diaminopyridine

4635-08-9

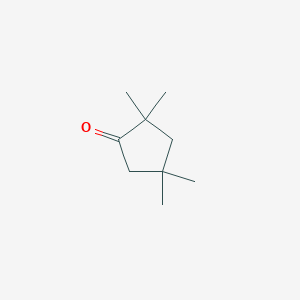

2,2,4,4-Tetramethylcyclopentanone

4694-11-5

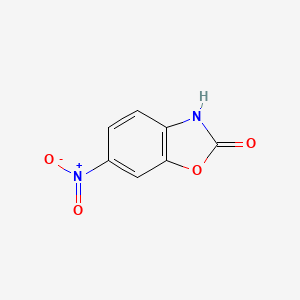

2(3H)-Benzoxazolone, 6-nitro-

4694-91-1

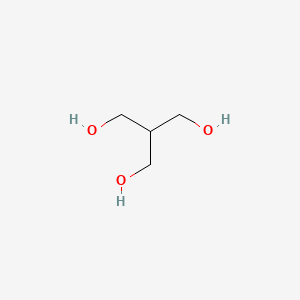

2-(Hydroxymethyl)propane-1,3-diol

4704-94-3